molecular formula C20H22N4O3S B13371216 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B13371216
M. Wt: 398.5 g/mol
InChI Key: RCFRALYJYRVMBW-XKZIYDEJSA-N
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Description

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol, which is then reacted with appropriate aldehydes and hydrazides under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Scientific Research Applications

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, which is why benzimidazole derivatives are often studied for their therapeutic potential . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H22N4O3S/c1-13(14-5-7-15(26-3)8-6-14)22-23-19(25)12-28-20-21-17-11-16(27-4)9-10-18(17)24(20)2/h5-11H,12H2,1-4H3,(H,23,25)/b22-13-

InChI Key

RCFRALYJYRVMBW-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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